molecular formula C26H22Cl2N2O B10867373 10-(4-chlorobenzyl)-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(4-chlorobenzyl)-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10867373
M. Wt: 449.4 g/mol
InChI Key: YFWSVQLVBLNGDU-UHFFFAOYSA-N
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Description

10-(4-chlorobenzyl)-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes two benzene rings fused to a diazepine ring, with chlorobenzyl and chlorophenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorobenzyl)-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step often involves the condensation of o-phenylenediamine with a suitable diketone to form the benzodiazepine core.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the benzodiazepine core with 4-chlorobenzyl chloride and 4-chlorophenyl chloride under basic conditions.

    Cyclization and Finalization: The final step involves cyclization to form the hexahydro-dibenzo[b,e][1,4]diazepin-1-one structure. This step may require specific catalysts and controlled reaction conditions to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzene rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More saturated diazepine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of benzodiazepine derivatives with biological macromolecules. It can help in understanding the binding mechanisms and the effects of structural modifications on biological activity.

Medicine

Medically, 10-(4-chlorobenzyl)-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has potential applications as a therapeutic agent. Its structure suggests it may interact with central nervous system receptors, making it a candidate for the development of new anxiolytic or antipsychotic drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the dibenzodiazepine core.

Mechanism of Action

The mechanism of action of 10-(4-chlorobenzyl)-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood but is believed to involve interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound may enhance the inhibitory effects of GABA, leading to anxiolytic or sedative effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.

    Chlordiazepoxide: Another benzodiazepine with similar therapeutic uses.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

Compared to these similar compounds, 10-(4-chlorobenzyl)-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and the presence of both chlorobenzyl and chlorophenyl groups. These structural features may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22Cl2N2O

Molecular Weight

449.4 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H22Cl2N2O/c27-19-12-8-17(9-13-19)16-30-23-6-2-1-4-21(23)29-22-5-3-7-24(31)25(22)26(30)18-10-14-20(28)15-11-18/h1-2,4,6,8-15,26,29H,3,5,7,16H2

InChI Key

YFWSVQLVBLNGDU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(=O)C1

Origin of Product

United States

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